molecular formula C6H8O3 B13960579 (5S)-5-acetyloxolan-2-one CAS No. 61262-92-8

(5S)-5-acetyloxolan-2-one

Cat. No.: B13960579
CAS No.: 61262-92-8
M. Wt: 128.13 g/mol
InChI Key: AHLDCEZSQNGEFT-YFKPBYRVSA-N
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Description

(5S)-5-acetyloxolan-2-one is a chemical compound with a unique structure that includes an oxolane ring substituted with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-acetyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diol with an acetylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-acetyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(5S)-5-acetyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5S)-5-acetyloxolan-2-one exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The oxolane ring structure also plays a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-hydroxyoxolan-2-one: Similar structure but with a hydroxyl group instead of an acetyl group.

    (5S)-5-methyloxolan-2-one: Contains a methyl group instead of an acetyl group.

Uniqueness

(5S)-5-acetyloxolan-2-one is unique due to its specific combination of an oxolane ring and an acetyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61262-92-8

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(5S)-5-acetyloxolan-2-one

InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-6(8)9-5/h5H,2-3H2,1H3/t5-/m0/s1

InChI Key

AHLDCEZSQNGEFT-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)[C@@H]1CCC(=O)O1

Canonical SMILES

CC(=O)C1CCC(=O)O1

Origin of Product

United States

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